

A Strategic Guide to the Structure-Activity Relationships of 5-Substituted Quinazolines

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Compound of Interest

Compound Name: *2,4-Dichloro-5-methylquinazoline*

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Introduction: Beyond the Privileged Core

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.^[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, forms the core of numerous approved drugs and clinical candidates, particularly in oncology.^{[2][3]} While extensive research has focused on substitutions at the 2-, 4-, 6-, and 7-positions, the 5-position has remained a less-explored frontier.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-substituted quinazolines. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications at the C5-position and their resulting biological activities. We will provide comparative data, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this underexplored substitution pattern for novel therapeutic design.

The 5-Position: A Locus for Fine-Tuning Activity and Selectivity

The C5-position resides on the benzene portion of the quinazoline nucleus. Unlike substitutions at the C4-position, which often directly interact with key binding regions like the hinge of a kinase, or C6/C7-substitutions that frequently extend into solvent-exposed regions,

modifications at C5 can subtly alter the molecule's conformation, electronic distribution, and steric profile. This unique positioning allows for the fine-tuning of potency and selectivity, often providing a vector for optimization when other positions have been fully explored. However, as some studies show, this position can also be highly sensitive, with substitutions being poorly tolerated for certain targets.^[4]

Core SAR Analysis: Unlocking the Potential of C5-Substitution

Our analysis reveals that the impact of C5-substitution is highly target-dependent. Below, we explore key findings across different therapeutic targets.

Phosphoinositide 3-Kinase Delta (PI3K δ) Inhibition

PI3K δ is a critical node in B cell signaling, making it a prime target for hematological malignancies.^[5] Research into quinazolin-4-one based PI3K δ inhibitors has demonstrated that the 5-position is highly amenable to the introduction of alkynyl groups.

A study focused on optimizing the first-in-class PI3K δ inhibitor, Idelalisib, revealed a clear SAR trend at the C5-position.^[5] The introduction of an alkynyl moiety at this position was well-tolerated and could be further functionalized to enhance potency and selectivity.

Key SAR Insights for PI3K δ Inhibitors:

- Alkynyl Moiety is Favorable: The linear geometry of the alkynyl group appears to position appended functionalities into a favorable binding region.
- Terminal Functionalization: Attaching polar, functional groups to the terminal end of the alkynyl chain significantly impacts potency.
- Optimal Chain Length: A hex-5-yn-1-one linker was identified as optimal for presenting a morpholino group, leading to a potent and selective inhibitor.

Table 1: SAR Data for 5-Alkynyl Substituted Quinazolin-4-ones as PI3K δ Inhibitors

Compound	C5-Substituent	PI3K δ IC ₅₀ (nM)	Selectivity vs. PI3K α	Selectivity vs. PI3K β
Parent	-H	>1000	-	-
8a	-(C≡C)-(CH ₂) ₃ -OH	15.6	101x	88x
8d	-(C≡C)-(CH ₂) ₃ -C(O)-Morpholine	3.82	154x	133x
8f	-(C≡C)-(CH ₂) ₃ -C(O)-Piperidine	6.75	115x	109x

Data synthesized from SAR study of 5-alkynyl substituted quinazolin-4(3H)-ones as phosphoinositide 3-kinase delta (PI3K δ) inhibitors.^[5]

EGFR and VEGFR-2 Inhibition

While most quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib feature substitutions at the 6- and 7-positions, exploration of the 5-position has yielded compounds with potent activity.^{[6][7]} A study by Xi et al. synthesized a series of 5-anilino-8-nitroquinazolines and evaluated their activity against EGFR and VEGFR-2.^[6]

Key SAR Insights for EGFR/VEGFR-2 Inhibitors:

- Anilino Group at C5: A substituted aniline moiety at the 5-position can confer potent inhibitory activity.
- Synergy with C8-Substitution: The presence of a nitro group at the 8-position appears to be crucial for the high potency observed in this series.

- Selective Inhibition: The lead compound from this series showed strong selectivity for EGFR over VEGFR-2.

Table 2: SAR Data for 5-Anilino-8-Nitroquinazolines

Compound	C5-Substituent	EGFR IC ₅₀ (nM)	VEGFR-2 IC ₅₀ (μM)
Lead Compound	4-((3-chlorophenyl)amino)	12	>10
Analog 1	4-((3-bromophenyl)amino)	25	>10
Analog 2	4-(phenylamino)	150	>10

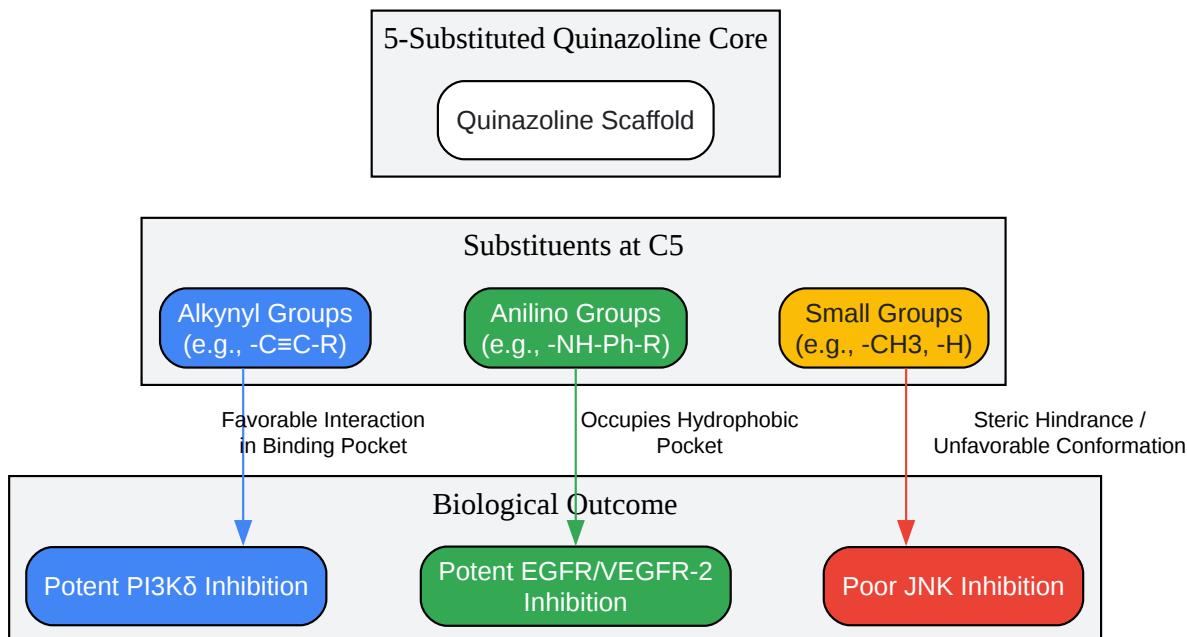
Data synthesized from a study on 5-anilino-8-nitroquinazoline derivatives.[\[6\]](#)

A Contrasting Case: JNK Inhibition

It is crucial to recognize that C5-substitution is not universally beneficial. In the development of brain-penetrant c-Jun N-terminal kinase (JNK) inhibitors, a systematic SAR study revealed that substitutions at the 5- and 6-positions of the quinazoline core were generally not well tolerated, leading to a loss of potency.[\[4\]](#) This finding underscores the importance of empirical testing for each new target class, as the steric and electronic requirements of the binding pocket dictate which positions on the scaffold are open for modification.

Visualizing the SAR Landscape

The following diagram summarizes the key structure-activity relationships for the 5-position on the quinazoline scaffold based on the target class.



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